molecular formula C19H21N3O4 B2828189 N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 899956-18-4

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2828189
CAS No.: 899956-18-4
M. Wt: 355.394
InChI Key: GZEMAWIRYHFHIF-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group and a methoxyphenethyl group connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the following steps:

    Formation of the Acetamidophenyl Intermediate: The starting material, 3-nitroaniline, undergoes acetylation to form 3-acetamidoaniline.

    Formation of the Methoxyphenethyl Intermediate: 4-methoxyphenethylamine is prepared from 4-methoxybenzaldehyde through reductive amination.

    Coupling Reaction: The two intermediates are coupled using oxalyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)thioamide
  • N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)urea
  • N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)carbamate

Uniqueness

N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to its oxalamide linkage, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different linkages, such as thioamides, ureas, or carbamates.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(23)21-15-4-3-5-16(12-15)22-19(25)18(24)20-11-10-14-6-8-17(26-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEMAWIRYHFHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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